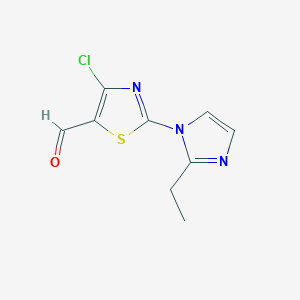

4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde

Description

Properties

Molecular Formula |

C9H8ClN3OS |

|---|---|

Molecular Weight |

241.70 g/mol |

IUPAC Name |

4-chloro-2-(2-ethylimidazol-1-yl)-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C9H8ClN3OS/c1-2-7-11-3-4-13(7)9-12-8(10)6(5-14)15-9/h3-5H,2H2,1H3 |

InChI Key |

ZWOVZLBIPWNRPN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1C2=NC(=C(S2)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Amino-4-chlorothiazole Derivatives

The foundational step involves synthesizing 2-amino-4-chlorothiazole derivatives, which serve as intermediates for subsequent functionalization. A common route is:

Hantzsch Thiazole Synthesis : Condensation of α-haloketones with thiourea or its derivatives under reflux conditions in ethanol or aqueous media yields the chlorinated thiazole ring.

Reaction Scheme:α-Haloketone + Thiourea → 2-Amino-4-chlorothiazole-

- α-Haloketones (e.g., 2-bromoacetophenone derivatives)

- Thiourea

- Solvent: Ethanol or water

- Reflux temperature (around 80°C)

- Reaction time: 4–8 hours

Chlorination at the 4-Position

Chlorination of the thiazole ring at the 4-position is achieved via electrophilic substitution:

- Use of Chlorinating Agents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitates selective chlorination.

- Reaction Conditions :

- Reflux in POCl₃ or SOCl₂

- Catalysts such as DMF (dimethylformamide) can enhance reactivity

- Reaction duration: 2–4 hours

This step yields 2-amino-4-chlorothiazole derivatives, which are key intermediates.

Attachment of the Imidazole Moiety

Synthesis of 2-Ethyl-1H-imidazol-1-yl Derivatives

The imidazole ring bearing an ethyl substituent at position 2 can be synthesized via:

- Debus–Radziszewski Imidazole Synthesis : Condensation of glyoxal, formaldehyde, and ammonia derivatives in the presence of ethylamine yields 2-ethylimidazole.

- Alternative Route :

- Cyclization of N-alkylated aminoimidazoles with suitable aldehydes or ketones under reflux.

Summary of the Synthesis Pathway

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Synthesis of chlorothiazole | α-Haloketone + Thiourea | Reflux in ethanol | Form heterocyclic core |

| 2 | Chlorination | POCl₃ or SOCl₂ | Reflux | Chlorination at 4-position |

| 3 | Imidazole synthesis | Glyoxal + formaldehyde + ammonia + ethylamine | Reflux | Prepare 2-ethylimidazole |

| 4 | Coupling | Imidazole derivative + chlorothiazole | K₂CO₃, DMF | Attach imidazole to thiazole |

| 5 | Formylation | Heterocycle + POCl₃/DMF | Low temp to reflux | Introduce aldehyde at 5-position |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products Formed

Oxidation: 4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carboxylic acid.

Reduction: 4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazole moiety can coordinate with metal ions, potentially inhibiting metalloenzymes, while the thiazole ring may interact with nucleic acids or proteins.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural analogs and their substituent differences:

Key Observations :

- Electron-Donating Groups: The 2-ethylimidazole substituent in the target compound provides moderate electron donation compared to stronger donors like diphenylamino or morpholinyl .

- Aldehyde Reactivity: All analogs retain the carbaldehyde group, enabling Knoevenagel condensations or Schiff base formations for further functionalization .

- Steric Effects: Bulky substituents (e.g., diphenylamino) reduce planarity, whereas smaller groups (e.g., dimethylamino) favor compact molecular packing .

Photophysical Properties

The target compound’s optical properties are influenced by its substituents:

- Fluorescence: The 2-ethylimidazole group may induce moderate fluorescence, though weaker than diphenylamino-substituted analogs (e.g., λem = 520 nm for diphenylamino vs. ~450–480 nm predicted for ethylimidazole) .

- Solvatochromism: Morpholinyl and thiomorpholinyl analogs exhibit pronounced solvent-dependent spectral shifts due to polarizable heterocycles, whereas the ethylimidazole variant shows less sensitivity .

Crystallographic and Stability Data

- Target Compound: No crystallographic data available, but analogs like 4-chloro-2-(fluorophenyl)thiazoles crystallize in triclinic systems (P 1) with two independent molecules per asymmetric unit .

- Methoxyphenylamino Analog: Stable under refrigeration (+4°C) with a purity ≥95%, as per commercial specifications .

Biological Activity

4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is , with a molecular weight of approximately 257.69 g/mol. The compound features a thiazole ring fused with an imidazole moiety, which is often associated with various biological activities.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole compounds, including derivatives of 4-chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole, which demonstrated potent activity against a range of bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The observed IC50 values ranged from 4.98 to 14.65 µM, suggesting a promising therapeutic index.

Case Study: Anticancer Evaluation

In a recent study, several thiazole derivatives were tested for their cytotoxic effects on cancer cells. Among them, 4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole showed significant growth inhibition and induced apoptosis in MDA-MB-231 cells at concentrations as low as 2.5 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 4.98 | Induction of apoptosis via caspase activation |

| HepG2 | 14.65 | Cell cycle arrest and apoptosis |

Anti-inflammatory Activity

Thiazole compounds are known for their anti-inflammatory properties. Studies have indicated that 4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The imidazole group can act as a nucleophilic catalyst in enzymatic reactions.

- Covalent Bond Formation : The thiazole ring may form covalent bonds with target proteins, leading to altered cellular functions.

- Cell Cycle Interference : It may induce cell cycle arrest at the G0/G1 phase in cancer cells.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-2-(2-ethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde?

- Methodological Answer : The synthesis typically involves cyclocondensation of 2-ethylimidazole with a chlorinated thiazole precursor. A common approach includes:

- Step 1 : Reacting 2-ethylimidazole with 4,5-dichloro-1,3-thiazole-2-carbaldehyde under basic conditions (e.g., KOH in ethanol) to form the imidazole-thiazole scaffold .

- Step 2 : Selective oxidation or formylation at the 5-position using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >85% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : <sup>1</sup>H NMR (DMSO-d₆) shows characteristic peaks: δ 9.8 ppm (aldehyde proton), δ 7.2–7.5 ppm (imidazole protons), δ 2.8 ppm (ethyl group) .

- Mass Spectrometry : ESI-MS (m/z) confirms molecular ion [M+H]<sup>+</sup> at 256.04 (calculated for C₉H₈ClN₃OS) .

- X-ray Crystallography : Resolve disorder in substituents (e.g., ethyl group orientation) using SHELX programs for refinement .

Advanced Research Questions

Q. How do solvent polarity and viscosity affect the photophysical properties of derivatives like styryl chromophores synthesized from this compound?

- Methodological Answer : Solvent effects can be studied via UV-Vis and fluorescence spectroscopy:

- Absorption/Emission Shifts : Polar solvents (e.g., DMSO) induce red shifts due to stabilization of excited-state dipole moments. Data from TDDFT computations align with experimental Stokes shifts (e.g., 80–120 nm in ethanol) .

- Viscosity Dependence : Use time-resolved fluorescence to measure rotational relaxation times (e.g., 0.5–2.5 ns in glycerol), correlating with solvent microviscosity .

Table 1 : Photophysical Properties in Different Solvents

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Hexane | 320 | 390 | 70 |

| Ethanol | 335 | 415 | 80 |

| DMSO | 345 | 425 | 80 |

| Data adapted from . |

Q. What computational strategies (e.g., DFT/TDDFT) are effective in predicting electronic transitions and dipole moments of derivatives?

- Methodological Answer :

- Ground-State Geometry : Optimize structures using B3LYP/6-31G(d) basis sets. Validate with experimental bond lengths (e.g., C-Cl: 1.73 Å vs. 1.75 Å calculated) .

- Excited-State Analysis : TDDFT (CAM-B3LYP) predicts charge-transfer transitions. For example, HOMO→LUMO gaps (~3.2 eV) correlate with absorption maxima at 335 nm .

- Dipole Moments : Calculate ground (μg) and excited (μe) states using Bilot-Kawski correlations. Ratios (μe/μg ~1.8) explain solvatochromic behavior .

Data Contradiction Analysis

Q. How can discrepancies in reaction yields between chlorination methods be resolved?

- Methodological Answer : Conflicting yields (e.g., 60% vs. 85%) may arise from:

- Catalyst Choice : Lewis acids (e.g., AlCl₃) vs. Brønsted acids (H₂SO₄) affect regioselectivity. Compare via <sup>13</sup>C NMR to track chloro-substitution patterns .

- Temperature Control : Exothermic reactions require slow addition below 0°C to avoid side products (e.g., di-chlorinated byproducts). Monitor via TLC at 15-minute intervals .

Application-Oriented Questions

Q. What strategies enhance the bioactivity of imidazole-thiazole derivatives in medicinal chemistry?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to improve binding to enzyme pockets (e.g., factor Xa inhibition ).

- Prodrug Design : Mask the aldehyde group as a hydrazone to enhance bioavailability. Test hydrolysis rates in simulated gastric fluid (pH 1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.